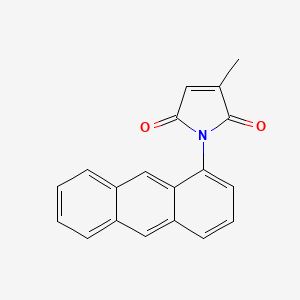

1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione

Description

1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione is a fused polycyclic compound comprising an anthracene moiety linked to a 3-methyl-substituted pyrrole-2,5-dione ring.

Properties

CAS No. |

629165-06-6 |

|---|---|

Molecular Formula |

C19H13NO2 |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

1-anthracen-1-yl-3-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C19H13NO2/c1-12-9-18(21)20(19(12)22)17-8-4-7-15-10-13-5-2-3-6-14(13)11-16(15)17/h2-11H,1H3 |

InChI Key |

LWJWBJNXLGWNLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=CC3=CC4=CC=CC=C4C=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with anthracene and a suitable pyrrole derivative.

Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as antimony pentachloride in a solvent like dichloromethane.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and reaction time.

Chemical Reactions Analysis

1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

Substitution: Electrophilic substitution reactions can occur at the anthracene ring, often using halogens or nitrating agents.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds related to 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione possess significant anticancer properties. Studies have shown that derivatives of pyrrole-2,5-dione can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study on similar compounds demonstrated their ability to interact with DNA and disrupt cellular processes essential for cancer cell survival .

2. Antimicrobial Properties

The antimicrobial efficacy of pyrrole derivatives, including 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione, has been explored extensively. These compounds have shown activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

Pyrrole derivatives have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione make it suitable for applications in organic electronics. Its ability to form stable charge-transfer complexes allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The incorporation of anthracene moieties enhances the light-emitting efficiency and stability of these devices.

2. Sensor Development

Due to its electroactive nature, this compound can be utilized in the development of chemical sensors. Its sensitivity to various analytes can be leveraged to create devices capable of detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity

In a comparative study examining the anticancer effects of various pyrrole derivatives, 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione was tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further drug development.

Case Study 2: Sensor Application

A research team developed a sensor based on 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione for detecting heavy metal ions in water samples. The sensor exhibited high selectivity and sensitivity towards lead ions, demonstrating a rapid response time and low detection limits. This application highlights its utility in environmental monitoring.

Mechanism of Action

The mechanism by which 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione exerts its effects involves:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table compares key structural features and properties of 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione with analogous compounds:

Key Observations:

- Substituent Impact on Synthesis Efficiency : The 4-chlorophenyl-substituted compound (25m) achieved a 92% yield, whereas the bulkier 4-benzoylphenyl derivative (26k) yielded only 44%, suggesting steric hindrance or electronic effects reduce reaction efficiency .

- Spectral Trends : All pyrrole-2,5-dione derivatives exhibit strong IR carbonyl stretches near 1700 cm⁻¹, confirming the dione moiety .

Physicochemical Properties

Functional and Application-Based Differences

- Fluorescence and Optical Properties : Anthracene-containing compounds (e.g., 25m, 26k) are likely fluorescent, enabling applications in imaging or sensors. The methyl group in the target compound may fine-tune emission wavelengths .

- Biochemical Utility: U-73122’s PLC inhibition contrasts with the untested bioactivity of the target compound. However, the anthracene moiety in the latter could enable DNA intercalation or topoisomerase inhibition, common in anthraquinone-derived drugs .

Biological Activity

1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer effects, and presents relevant case studies and research findings.

- Molecular Formula : C15H11N1O2

- Molecular Weight : 237.25 g/mol

- Structural Characteristics : The compound features a pyrrole ring fused with an anthracene moiety, which contributes to its unique biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit notable anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Anti-inflammatory Effects of Pyrrole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione | 67% IL-6, 72% TNF-α | 50 |

| Ibuprofen | 70% IL-6, 75% TNF-α | 50 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that pyrrole derivatives demonstrate significant antibacterial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

Anticancer Activity

The anticancer potential of 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione has been explored in various cancer cell lines. Studies have shown that it induces apoptosis in Burkitt's lymphoma cell lines (MUTU-1 and DG-75), demonstrating higher efficacy than conventional chemotherapeutics like fludarabine .

Case Study: Anticancer Effects on Lymphoma Cells

A library of compounds related to this structure was synthesized and tested for antiproliferative activity. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 3: Antiproliferative Activity in Cancer Cell Lines

The biological activities of 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione are attributed to its ability to interact with cellular targets involved in inflammation and proliferation. Molecular docking studies suggest strong binding affinity to ATP-binding sites of growth factor receptors like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis .

Q & A

Q. What are the recommended synthetic routes for 1-(Anthracen-1-yl)-3-methyl-1H-pyrrole-2,5-dione?

A common approach involves coupling anthracene derivatives with functionalized pyrrole-2,5-diones. For example, analogous compounds are synthesized via [3+2] cycloaddition or nucleophilic substitution reactions. In a representative procedure (adapted from anthracene-pyrrole hybrids):

- React (E)-3-(anthracen-9-yl)prop-2-en-1-one derivatives with substituted maleimides under mild conditions (e.g., 20–25°C in dichloromethane) .

- Optimize yields by adjusting stoichiometry (e.g., 1.3:1 molar ratio of pyrrole dione to anthracene precursor) and reaction time (24–48 hours) .

- Purify via column chromatography or recrystallization.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Resolve non-covalent interactions (e.g., C–H···π, π–π stacking) in the crystal lattice, as seen in orthorhombic Pna2₁ systems with unit cell parameters a = 18.42 Å, b = 5.77 Å, c = 12.44 Å .

- NMR : Use and NMR to confirm regioselectivity (e.g., δ 3.53 ppm for methyl groups in pyrrole-dione derivatives) .

- HRMS : Validate molecular weight (e.g., [M+H] peaks) .

Q. What safety precautions are advised for handling this compound?

While specific data for this compound is limited, structurally similar pyrrole-diones exhibit:

- GHS hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .

Advanced Research Questions

Q. How do non-covalent interactions influence the solid-state packing of this compound?

X-ray studies of anthracene-pyrrole hybrids reveal:

- C–H···O interactions stabilize interplanar distances (~3.2 Å).

- π–π stacking between anthracene moieties (centroid distances ~3.8 Å) enhances thermal stability .

- C–H···π interactions contribute to layered crystal packing, which may affect solubility and optoelectronic properties .

Q. How can researchers design experiments to evaluate its potential anticancer activity?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for ethanoanthracene derivatives .

- Structure-activity relationship (SAR) : Modify the methyl group or anthracene substituents to assess impact on potency .

- Mechanistic studies : Use flow cytometry to evaluate apoptosis induction or ROS generation .

Q. How should researchers address contradictions in synthetic yields or spectral data?

- Yield variability : Optimize reaction conditions (e.g., microwave-assisted synthesis for faster kinetics) or explore alternative catalysts (e.g., Lewis acids).

- Spectral anomalies : Cross-validate with multiple techniques (e.g., compare NMR with computational predictions via Gaussian09) .

- Reproducibility : Document solvent purity, humidity, and temperature gradients rigorously .

Q. What computational strategies predict the compound’s electronic or pharmacokinetic properties?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model HOMO-LUMO gaps for optoelectronic applications .

- ADMET profiling : Use SwissADME or PreADMET to estimate logP, bioavailability, and CYP450 interactions .

- Molecular docking : Screen against protein targets (e.g., tubulin) using AutoDock Vina .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the pyrrole-dione ring .

- Crystallization : Use solvent mixtures (e.g., CHCl₃/hexane) to grow diffraction-quality crystals .

- Biological testing : Include positive controls (e.g., doxorubicin) and validate assays with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.